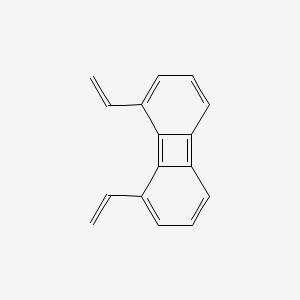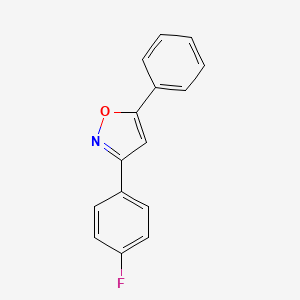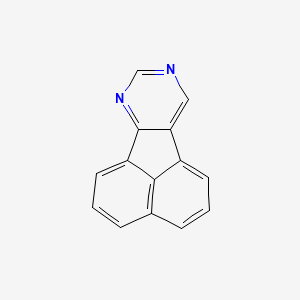
Acenaphtho(1,2-d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphtho(1,2-d)pyrimidine is a polycyclic aromatic compound that belongs to the class of fused heterocyclic compounds It is characterized by the fusion of an acenaphthene moiety with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acenaphtho(1,2-d)pyrimidine typically involves multi-component reactions (MCRs). One common method is the one-pot three-component reaction, which involves the reaction of acenaphthoquinone, barbituric acid or its derivatives, and arylamines in ethanol under mild conditions. This method is advantageous due to its simplicity, high yields, and the absence of a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally benign solvents, catalyst-free conditions, and efficient purification techniques to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Acenaphtho(1,2-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Acenaphtho(1,2-d)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in drug discovery and development.
Industry: this compound derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of acenaphtho(1,2-d)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Acenaphtho(1,2-d)pyrimidine can be compared with other similar fused heterocyclic compounds, such as:
Acenaphtho(1,2-b)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Acenaphtho(1,2-b)pyrazine: Contains a pyrazine ring, offering different electronic properties.
Acenaphthoindolopyrimidine: A more complex structure with additional fused rings, leading to varied biological activities.
The uniqueness of this compound lies in its specific fusion of acenaphthene and pyrimidine, which imparts distinct chemical and biological properties .
Properties
CAS No. |
34773-09-6 |
|---|---|
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2/c1-3-9-4-2-6-11-13(9)10(5-1)12-7-15-8-16-14(11)12/h1-8H |
InChI Key |
SQMMLRRTYISLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CN=CN=C4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


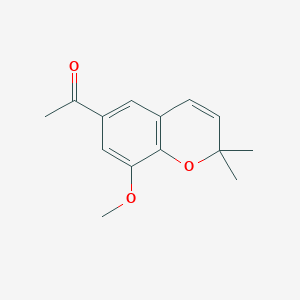


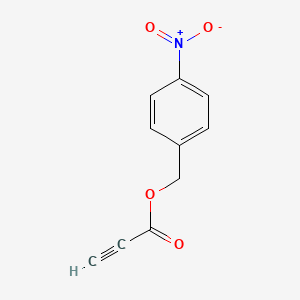
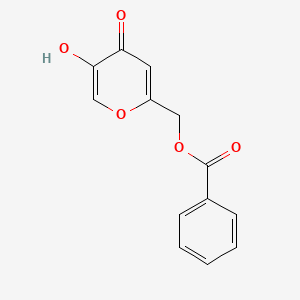
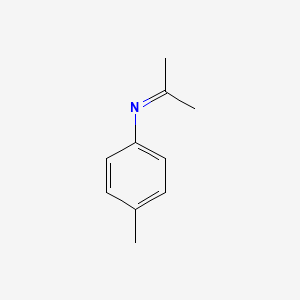
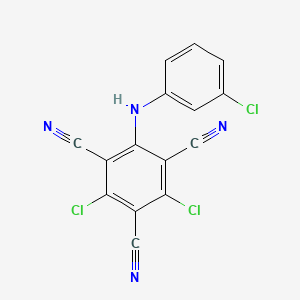
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
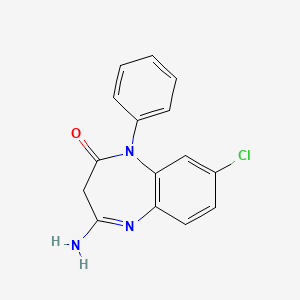
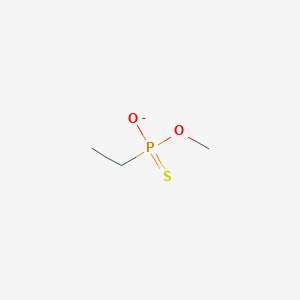
![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
